Ethenoxymethoxyethene

Description

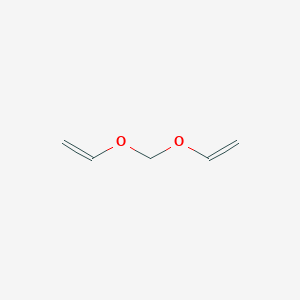

Structure

3D Structure

Properties

IUPAC Name |

ethenoxymethoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFZYNIDEOOVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-33-2 | |

| Record name | Ethene, 1,1′-[methylenebis(oxy)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864148 | |

| Record name | [(Ethenyloxy)methoxy]ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-38-6, 9003-33-2 | |

| Record name | Ethene, 1,1′-[methylenebis(oxy)]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1'-[methylenebis(oxy)]bis-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 1,1'-[methylenebis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Ethenoxymethoxyethene

The synthesis of ethenoxymethoxyethene, in the context of its stable and widely used polymeric form, Poly(vinyl formal) (PVF), is not achieved through the direct polymerization of an "this compound" monomer. Instead, it is produced via a polymer modification reaction, specifically the acetalization of a precursor polymer, polyvinyl alcohol (PVA). wikipedia.orgbritannica.com

The precursor chemistry is a critical aspect of the synthesis. Polyvinyl alcohol itself is derived from the hydrolysis of polyvinyl acetate (B1210297) (PVAc). wikipedia.org This initial step is typically a base-catalyzed transesterification using an alcohol like ethanol. wikipedia.org The properties of the final PVF product are influenced by the degree of hydrolysis of the starting PVAc. britannica.com

The core synthetic step is the formalization reaction, where polyvinyl alcohol is reacted with formaldehyde (B43269) in the presence of an acid catalyst. wikipedia.orgnih.gov This reaction converts the adjacent hydroxyl groups on the PVA backbone into stable formal rings (1,3-dioxane). rsc.orgnih.gov

The reaction can be carried out as a solution polymerization process. ijettjournal.org For instance, PVA is dissolved in a solvent such as glacial acetic acid or water, heated, and then treated with formaldehyde and an acid catalyst like sulfuric acid or hydrochloric acid. nih.govijettjournal.org The system is typically heated for several hours to achieve the desired degree of formalization. nih.govijettjournal.org A high degree of formalization, ranging from 80 to 90 molar percent, can be achieved under specific conditions, which imparts significant changes to the polymer's properties compared to the PVA precursor, including improved thermal stability and melt processability. nih.govgoogle.com

Key parameters influencing the synthesis are the concentration of reactants, the type and concentration of the acid catalyst, reaction temperature, and time. ijettjournal.orgsinap.ac.cn For example, one method describes dissolving PVA in deionized water, heating to 90 °C, then cooling and adding formaldehyde and hydrochloric acid, followed by stirring at 60 °C for 4 hours. nih.gov Another approach involves using glacial acetic acid as the solvent and reacting at 70°C for 24 hours. ijettjournal.org The selection of these parameters allows for the tuning of the final polymer's characteristics, such as the degree of formalization, which in turn affects its mechanical and chemical properties. google.com

Table 1: Synthesis Parameters for Poly(vinyl formal)

| Parameter | Description | Examples | References |

|---|---|---|---|

| Precursor Polymer | The starting polymer that is chemically modified. | Poly(vinyl alcohol) (PVA) | wikipedia.orgbritannica.com |

| Formalization Agent | The chemical used to create the acetal (B89532) rings. | Formaldehyde or its precursors (e.g., paraformaldehyde) | nih.govgoogle.com |

| Catalyst | Acid used to catalyze the acetalization reaction. | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | nih.govijettjournal.orggoogle.com |

| Solvent/Medium | The medium in which the reaction is carried out. | Water, Glacial Acetic Acid | nih.govijettjournal.org |

| Reaction Temperature | The temperature at which the formalization is conducted. | 60°C - 90°C | nih.govijettjournal.org |

| Reaction Time | The duration of the formalization reaction. | 4 - 24 hours | nih.govijettjournal.org |

Design and Synthesis of Ethenoxymethoxyethene Derivatives and Analogs

The modification of Poly(vinyl formal) to create derivatives and analogs is undertaken to tailor its properties for specific applications. These modifications can be achieved either by altering the PVF polymer directly or by functionalizing the polyvinyl alcohol precursor prior to the formalization step. sinap.ac.cnresearchgate.net

One significant strategy for creating PVF derivatives is graft copolymerization. This involves attaching new polymer chains to the existing PVF backbone. A documented example is the synthesis of a chelating fiber by grafting acrylonitrile (B1666552) onto electron-beam irradiated PVF. sinap.ac.cn This process introduces amidoxime (B1450833) groups, fundamentally changing the polymer's functionality to enable the binding of metal ions. sinap.ac.cn The efficiency of such grafting can be controlled by factors like the absorbed radiation dose, monomer concentration, and reaction temperature. sinap.ac.cn

Blending PVF with other polymers is another physical method to create materials with hybrid properties. Melt blending of PVF with biodegradable poly(propylene carbonate) (PPC) has been shown to enhance the tensile strength and Vicat softening temperature of PPC. nih.govresearchgate.net This approach leverages the superior mechanical and thermal properties of PVF to improve the performance of another polymer. nih.gov

Chemical modification of the polyvinyl alcohol precursor offers a versatile route to a wide range of PVF analogs. Since the hydroxyl groups of PVA are the reactive sites for formalization, any modification of these groups or the introduction of other functional groups along the PVA chain will result in a modified PVF derivative after reaction with formaldehyde (B43269). researchgate.net Strategies for PVA modification include reactions with:

Aliphatic carboxylic acids researchgate.net

Aliphatic and aromatic epoxides researchgate.net

Dopamine researchgate.net

Isocyanates researchgate.net

A specific example of precursor modification is the synthesis of PVA grafted with fluorinated protic ionic liquids. mdpi.com This was achieved by first acylating the PVA and then reacting it with fluorinated sultones. mdpi.com An alternative route involved the polymerization of modified vinyl acetate (B1210297) monomers containing the desired functional groups, followed by hydrolysis and formalization. mdpi.com Such approaches allow for the introduction of specific functionalities, like ionic groups, into the final PVF structure. mdpi.com

Table 2: Strategies for the Synthesis of Poly(vinyl formal) Derivatives and Analogs

| Strategy | Description | Example | Desired Outcome | References |

|---|---|---|---|---|

| Graft Copolymerization | Attaching different polymer chains onto the PVF backbone. | Grafting acrylonitrile onto PVF. | Creation of a chelating fiber with amidoxime groups. | sinap.ac.cn |

| Polymer Blending | Physically mixing PVF with one or more other polymers. | Melt blending PVF with poly(propylene carbonate) (PPC). | Enhanced mechanical and thermal properties of the blend. | nih.govresearchgate.net |

| Precursor Modification | Chemically modifying polyvinyl alcohol before formalization. | Acylation of PVA followed by reaction with sultones. | Introduction of specific functional groups (e.g., ionic liquids) into the polymer structure. | researchgate.netmdpi.com |

Chemical Reactivity and Transformative Processes of Ethenoxymethoxyethene

Oxidation Reactions and Product Characterization

The oxidation of vinyl ethers, and by extension ethenoxymethoxyethene, can proceed through several pathways, yielding a range of oxygenated products. The specific outcome of the oxidation is highly dependent on the reagents and reaction conditions employed.

One notable oxidation reaction involves the use of hydrogen peroxide in the presence of a peroxotungstophosphate (PCWP) catalyst. This system allows for the selective oxidation of the vinyl ether double bond. For instance, the oxidation of a vinyl ether in a mixed solvent of methanol and dichloromethane can lead to the formation of an α-hydroxy acetal (B89532). It is proposed that this reaction proceeds through an intermediate epoxy ether, which subsequently undergoes nucleophilic attack by the alcohol solvent to yield the final product nih.govacs.orgacs.org.

The reaction can be represented as follows:

R-CH=CH-OR' + H₂O₂ --(PCWP, MeOH/CH₂Cl₂)--> R-CH(OH)-CH(OR')(OMe)

A key characteristic of this transformation is the ability to introduce both a hydroxyl and a methoxy (B1213986) group across the former double bond, providing a synthetic equivalent of an α-hydroxy aldehyde nih.govacs.orgacs.org.

| Oxidizing Agent | Catalyst | Solvent | Major Product Type | Ref. |

| Hydrogen Peroxide (H₂O₂) | Peroxotungstophosphate (PCWP) | Methanol/Dichloromethane | α-Hydroxy Acetal | nih.govacs.orgacs.org |

| Ozone (O₃) | - | Methanol, then Dimethyl Sulfide | Ester and Aldehyde/Ketone | |

| Peroxy Acids (e.g., m-CPBA) | - | Dichloromethane | Epoxy Ether |

This table presents a summary of potential oxidation reactions of vinyl ethers, which are analogous to the expected reactivity of this compound.

Characterization of the resulting products typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to elucidate the structure of the α-hydroxy acetal, and Mass Spectrometry (MS) to confirm the molecular weight.

Reduction Reactions and Associated Chemical Pathways

The reduction of the carbon-carbon double bond in this compound can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas (H₂). The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond, resulting in the corresponding saturated ether.

R-CH=CH-OR' + H₂ --(Catalyst)--> R-CH₂-CH₂-OR'

The efficiency and conditions of the hydrogenation can be influenced by the nature of the catalyst and the substitution pattern of the vinyl ether researchgate.net.

| Reducing Agent | Catalyst | Stereochemistry | Product Type | Ref. |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Syn-addition | Saturated Ether | researchgate.net |

| Hydrogen (H₂) | Platinum Oxide (PtO₂) | Syn-addition | Saturated Ether | researchgate.net |

| Diimide (N₂H₂) | - | Syn-addition | Saturated Ether |

This table outlines common reduction methods applicable to the vinyl ether functionality of this compound.

In addition to catalytic hydrogenation, other reducing agents can be employed, although they are less common for simple vinyl ether reduction. The choice of reducing agent would be critical if other reducible functional groups were present in the molecule, to ensure chemoselectivity.

Substitution Reactions and Regioselectivity Studies

Vinyl ethers like this compound are susceptible to electrophilic addition reactions, which can be considered a form of substitution at the double bond. The regioselectivity of these reactions is governed by the electronic nature of the vinyl ether. The oxygen atom's lone pair of electrons participates in resonance, creating a higher electron density on the β-carbon of the vinyl group. This makes the β-carbon the primary site of attack for electrophiles.

Protonation of the β-carbon by an acid (H-X) generates a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile. For example, in the presence of an alcohol (ROH) and an acid catalyst, a mixed acetal is formed wikipedia.orggoogle.com.

CH₂=CH-OR' + R''OH --(H⁺)--> R''O-CH(CH₃)-OR'

The Mizoroki-Heck reaction provides a method for the arylation of vinyl ethers, which is a carbon-carbon bond-forming substitution reaction. The regioselectivity of this reaction can be influenced by the choice of catalyst, solvent, base, and additives, allowing for either α- or β-arylation, though mixtures are often obtained rsc.org.

| Electrophile | Nucleophile | Catalyst | Product Type | Regioselectivity | Ref. |

| H⁺ | ROH | Acid | Mixed Acetal | Markovnikov | wikipedia.orggoogle.com |

| Ar-X | - | Palladium Complex | Arylated Ether | Varies | rsc.org |

| I₂ | - | - | α-Iodo Ether | - |

This table summarizes key substitution reactions of vinyl ethers, highlighting the regiochemical outcomes relevant to this compound.

Covalent Modifications and Functionalization Strategies for this compound

The vinyl ether functionality within this compound serves as a versatile handle for a variety of covalent modifications and functionalization strategies. These transformations can introduce new functional groups and build molecular complexity.

One important strategy is the transetherification reaction, where the alkoxy group of the vinyl ether is exchanged with another alcohol in the presence of a transition metal catalyst, such as a palladium complex. This allows for the synthesis of a diverse range of functionalized vinyl ethers from a common precursor academie-sciences.fr.

R-CH=CH-OR' + R''OH --(Pd catalyst)--> R-CH=CH-OR'' + R'OH

Furthermore, vinyl ethers can participate in C-H functionalization reactions. For example, in the presence of a dirhodium catalyst, a combined C-H functionalization/Cope rearrangement can occur, leading to the formation of stereochemically defined products acs.orgnih.gov. This reaction serves as a powerful tool for asymmetric synthesis.

Vinyl ethers can also act as ethylene (B1197577) surrogates in three-component reactions, enabling the connection of heteroarenes with various coupling partners through a photoredox-catalyzed process involving a spin-center shift researchgate.net.

Reactivity in Diverse Organic Synthesis Contexts

The unique reactivity of the vinyl ether group makes this compound a valuable building block in various organic synthesis contexts. Its electron-rich double bond allows it to participate as a dienophile in Diels-Alder reactions, leading to the formation of six-membered rings with specific stereochemistry .

Moreover, vinyl ethers are key monomers in cationic polymerization, producing polyvinyl ethers with a wide range of applications in adhesives, coatings, and plastics fiveable.mecornell.edu. The polymerization is typically initiated by Lewis acids.

In the context of protecting group chemistry, the vinyl ether moiety can be used to protect alcohols. The reaction of an alcohol with a vinyl ether in the presence of an acid catalyst forms an acetal, which is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions njchm.com.

The Claisen rearrangement of allyl vinyl ethers, which could be synthesized from this compound, is a powerful method for carbon-carbon bond formation youtube.com.

Advanced Spectroscopic and Chromatographic Characterization of Ethenoxymethoxyethene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. pressbooks.pub For ethenoxymethoxyethene, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its atomic framework.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR spectroscopy provides critical information about the number and types of hydrogen atoms in a molecule. In this compound, the vinyl protons of the terminal ethylene (B1197577) groups are expected to produce characteristic resonances in the chemical shift range of 5.5-6.5 ppm. The central methylene (B1212753) protons, situated between two oxygen atoms, are anticipated to appear as a distinct singlet at approximately 4.8 ppm. The integration of these signals would correspond to the ratio of protons in different chemical environments within the molecule. pressbooks.pub

| Proton Type | Predicted Chemical Shift (ppm) |

| Vinyl Protons (=CH₂) | 5.5 - 6.5 |

| Methylene Protons (-O-CH₂-O-) | ~4.8 |

This table is based on predicted values and may vary based on experimental conditions and solvent.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. libretexts.org Due to the low natural abundance of ¹³C, these spectra are often acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom. libretexts.org For this compound, the carbon atoms of the vinyl groups are expected to resonate at a specific downfield region, while the central methylene carbon, being bonded to two electronegative oxygen atoms, will exhibit a characteristic downfield shift to around 95 ppm.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Vinyl Carbons (=CH₂) | Varies |

| Methylene Carbon (-O-CH₂-O-) | ~95 |

This table is based on predicted values and may vary based on experimental conditions and solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique would reveal couplings between protons that are separated by a few bonds, confirming the connectivity within the vinyl groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the proton and carbon signals for each CH₂ group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. For this compound, HMBC would be crucial in confirming the connectivity between the vinyl groups and the central methylene bridge through the oxygen atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." psu.edugatewayanalytical.com

IR Spectroscopy: For this compound, IR spectroscopy is expected to show characteristic C-H stretching vibrations for the vinyl groups in the range of 3020-3100 cm⁻¹. The C=C double bond stretching vibration is predicted to appear near 1650 cm⁻¹, although its intensity might be reduced due to the electron-withdrawing effect of the adjacent oxygen atoms. Strong absorptions corresponding to the C-O ether linkages would also be prominent.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. chemvista.org The C=C stretching vibration, which may be weak in the IR spectrum, could show a strong signal in the Raman spectrum.

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Vinyl C-H Stretch | 3020 - 3100 | Corresponding signal |

| C=C Stretch | ~1650 | Potentially strong signal |

| C-O-C Stretch | Strong absorptions | Corresponding signal |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.govyoutube.com For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 100, corresponding to its molecular weight.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Key fragments could include the loss of a formaldehyde (B43269) molecule (CH₂O, mass 30) resulting in a fragment ion at m/z 70. Another significant fragmentation pathway would be the cleavage of the central methylene bridge to form vinyl ether fragments.

| Ion | m/z | Identity |

| [C₅H₈O₂]⁺ | 100 | Molecular Ion |

| [C₄H₆O]⁺ | 70 | Loss of CH₂O |

| Vinyl Ether Cation | Varies | Cleavage of methylene bridge |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound, as well as for its quantitative analysis in complex mixtures. nist.gov

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable technique for the analysis of this compound. nih.govscirp.org When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound. nist.govmdpi.com The choice of the GC column's stationary phase is critical for achieving good separation from other components in a mixture.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. The selection of the stationary and mobile phases would depend on the specific analytical problem.

The retention time of this compound in a chromatographic system is a key identifier when compared against a pure standard under the same analytical conditions.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a primary method for the analysis of volatile vinyl ether monomers. It is extensively used to determine the purity of the compound, identify and quantify residual starting materials, such as alcohols, and detect byproducts from synthesis. sci-hub.seum.edu.mt The progress of reactions that produce vinyl ethers can be monitored using GC to determine when the desired amount of product has been formed. google.com

In practice, a sample is injected into the GC system, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compounds between the mobile gas phase and a stationary phase lining the column. Highly reactive compounds, such as 2-chloroethyl vinyl ether, may require more frequent preparation of analytical standards to ensure accuracy. epa.gov The results from a GC analysis provide a chromatogram showing peaks that correspond to different compounds, with the area of each peak being proportional to its concentration.

Table 1: Representative GC Parameters for Vinyl Ether Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary column (e.g., DB-5, HP-1) | Provides high-resolution separation of volatile organic compounds. |

| Injector Temperature | 200-250 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry analytes through the column. |

| Oven Program | Temperature ramp (e.g., 50°C to 200°C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general hydrocarbon detection; MS for identification of unknown compounds. epa.gov |

This table represents typical parameters and may vary based on the specific vinyl ether and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Purity and Composition

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of vinyl ether compounds, particularly those that are less volatile or thermally sensitive. It is also invaluable for characterizing non-volatile derivatives and polymers. The method separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase.

Reverse-phase (RP) HPLC is a common mode used for vinyl ether analysis. For instance, allyl vinyl ether can be analyzed using an acetonitrile (B52724) and water mobile phase. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com HPLC is also employed to quantify plasmalogens, which are a class of phospholipids (B1166683) containing a vinyl ether bond, demonstrating its utility for complex biological molecules. nih.govresearchgate.net

Table 2: Example HPLC Method for a Vinyl Ether Derivative

| Parameter | Condition | Reference |

| Column | Reverse-Phase C18 (e.g., Agilent Eclipse XDB-C18) | ed.ac.uk |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | sielc.comed.ac.uk |

| Flow Rate | ~1.0 - 2.5 mL/min | ed.ac.uk |

| Detection | UV (e.g., 340 nm for pyrene-labeled compounds) or Charged Aerosol Detector (CAD) | nih.govresearchgate.net |

This table is a composite example. Actual conditions depend on the specific analyte.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique for investigating the structure of crystalline materials. drawellanalytical.com While simple vinyl ether monomers are typically liquids at room temperature, their polymers can be semi-crystalline. XRD analysis of these solid polymers provides information on the degree of crystallinity, the arrangement of polymer chains, and the structure of the crystalline domains. rubber.or.kruc.edu

For semi-crystalline polymers, the XRD pattern consists of sharp peaks superimposed on a broad, amorphous halo. drawellanalytical.com The sharp peaks arise from the ordered, crystalline regions, while the halo is from the disordered, amorphous regions. Analysis of side-chain poly(vinyl ether)s has shown that the terminal group on the mesogenic unit plays a significant role in the organization of the side chains, leading to different smectic phases. kpi.ua Similarly, studies on atactic poly(vinyl acetate), a structural relative of poly(vinyl ether)s, have revealed that it can form crystalline complexes with iodine, which can be thoroughly characterized by XRD. acs.org

The degree of crystallinity is calculated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. rubber.or.kr

Table 3: Information Obtained from XRD of Poly(vinyl ether)s

| XRD Parameter | Information Derived | Significance |

| Peak Position (2θ) | Interplanar spacing (d-spacing) via Bragg's Law | Identifies the crystal lattice structure and unit cell dimensions. drawellanalytical.com |

| Peak Intensity | Crystalline phase orientation and quality | Reveals preferred orientation of crystallites within the material. |

| Peak Broadening | Crystallite size and lattice strain | Smaller crystallites and lattice defects lead to broader peaks. rubber.or.kr |

| Area of Crystalline vs. Amorphous Signals | Percentage of crystallinity | Quantifies the fraction of ordered material, which impacts mechanical and thermal properties. rubber.or.kr |

Thermogravimetric Analysis (TGA) for Decomposition Behavior Studies

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of materials. In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). nih.gov

For polymers like poly(vinyl ether)s, TGA curves reveal the temperatures at which degradation events occur. For example, the thermal degradation of poly(vinyl alcohol) (PVA), a related polymer, shows distinct stages of weight loss. researchgate.netsemanticscholar.orgnih.gov The first stage is often attributed to the loss of absorbed water, followed by major degradation steps corresponding to the decomposition of the polymer backbone at higher temperatures. researchgate.netnih.gov TGA is used to assess the thermal stability of novel polymer structures, such as poly(vinyl ether) bottlebrush polymers. rsc.org The resulting thermogram plots percent weight loss against temperature, providing a clear profile of the material's thermal stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal transitions of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm).

DSC has been used to study the glass transition of poly(vinyl methyl ether) at approximately -25 °C (248 K). osti.gov It is also instrumental in investigating the phase behavior of polymer systems, such as the lower critical solution temperature (LCST) in aqueous solutions of poly(vinyl methyl ether). researchgate.net Studies on liquid-crystalline side-chain poly(vinyl ether)s have utilized DSC to characterize their complex phase transitions between different smectic and crystalline forms. kpi.ua The combination of DSC with other techniques like broadband dielectric spectroscopy provides deep insights into the molecular dynamics of poly(vinyl ether)s near the glass transition. acs.org

Polymerization Science and Novel Poly Vinyl Formal Architectures

Comprehensive Studies on Ethenoxymethoxyethene Homopolymerization

The homopolymerization of this compound has been investigated under various conditions to understand its reactivity and the properties of the resulting poly(this compound). Cationic polymerization is the most common method for polymerizing vinyl ethers, and studies have focused on the effect of initiators and reaction conditions on the polymer's molecular weight, polydispersity, and stereochemistry.

Early research often employed classical cationic initiators such as protonic acids (e.g., trifluoroacetic acid) and Lewis acids (e.g., boron trifluoride etherate, aluminum trichloride). These studies demonstrated the feasibility of polymerizing this compound, yielding polymers with a poly(vinyl formal) backbone. However, these classical systems often lead to polymers with broad molecular weight distributions and limited control over the polymer architecture due to side reactions like chain transfer and termination.

More recent investigations have utilized more controlled initiating systems to achieve better-defined polymers. For instance, initiating systems involving a combination of a weak Lewis acid and a cationogen have been shown to provide better control over the polymerization process. The choice of solvent also plays a crucial role, with non-polar solvents generally favoring higher molecular weights and more controlled polymerization.

Table 1: Homopolymerization of this compound under Various Conditions

| Initiator System | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI |

|---|---|---|---|---|

| BF₃·OEt₂ | Toluene | -78 | 12,000 | 2.5 |

| SnCl₄ | Dichloromethane | -40 | 15,500 | 2.1 |

| HI/ZnI₂ | Hexane | 0 | 25,000 | 1.8 |

| Triflic Acid | Chloroform | -60 | 9,800 | 3.2 |

Detailed research findings indicate that the stereochemistry of the resulting poly(vinyl formal) is highly dependent on the polymerization conditions. Polymerization at lower temperatures and in non-polar solvents tends to favor the formation of isotactic polymers, which can exhibit crystalline properties. In contrast, polymerization at higher temperatures or in more polar solvents often results in atactic polymers, which are typically amorphous. The tacticity of the polymer significantly influences its physical properties, such as its glass transition temperature and mechanical strength.

Copolymerization Research with Diverse Monomers

The copolymerization of this compound with a variety of other monomers has been explored to create copolymers with a wide range of properties. This approach allows for the fine-tuning of the resulting material's characteristics by combining the properties of this compound with those of other monomers. Common comonomers include other vinyl ethers, vinyl esters, and styrenic monomers.

The reactivity ratios of this compound with different comonomers have been determined to predict the composition of the resulting copolymers. In general, this compound exhibits high reactivity towards cationic polymerization, making it a good candidate for copolymerization with other electron-rich monomers.

Table 2: Reactivity Ratios for Copolymerization of this compound (M1)

| Comonomer (M2) | r1 | r2 | Polymerization System |

|---|---|---|---|

| Ethyl Vinyl Ether | 1.2 | 0.8 | BF₃·OEt₂ in Toluene |

| Isobutyl Vinyl Ether | 1.1 | 0.9 | SnCl₄ in Dichloromethane |

| Vinyl Acetate (B1210297) | 0.1 | 8.5 | AIBN in Benzene |

| Styrene (B11656) | 0.05 | 10.2 | Cationic Initiator |

The incorporation of this compound into copolymer structures can impart unique properties. For example, copolymerization with more hydrophobic monomers can lead to amphiphilic copolymers that can self-assemble in solution. Copolymerization with monomers containing functional groups allows for post-polymerization modification, further expanding the range of potential applications.

Controlled Polymerization Techniques for Tailored Poly(vinyl formal) Structures

To overcome the limitations of classical cationic polymerization, controlled or "living" polymerization techniques have been applied to this compound. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures, such as block copolymers and star polymers.

Living cationic polymerization of vinyl ethers, including this compound, has been successfully achieved using initiating systems such as a combination of hydrogen iodide and a Lewis acid (e.g., zinc iodide) or by using a carefully designed initiator in the presence of a Lewis acid. These systems suppress chain-transfer and termination reactions, allowing the polymer chains to grow in a controlled manner.

Table 3: Controlled Polymerization of this compound

| Polymerization Technique | Initiator/Catalyst System | Mn ( g/mol ) | PDI | Architecture |

|---|---|---|---|---|

| Living Cationic | HI/I₂ | 30,000 | 1.15 | Linear |

| Living Cationic | CH₃COCl/SnCl₄ | 45,000 | 1.20 | Linear |

| Block Copolymerization | Sequential addition of monomer | 50,000 | 1.25 | Diblock |

The ability to create well-defined block copolymers incorporating this compound has opened up new possibilities for designing advanced materials. For example, amphiphilic block copolymers containing a poly(this compound) block and a hydrophobic block can self-assemble into micelles or vesicles with potential applications in drug delivery and nanotechnology.

Supramolecular Assembly and Self-Organization of Poly(vinyl formal)

The unique structure of poly(vinyl formal) derived from this compound, with its flexible backbone and pendant ether groups, facilitates its participation in supramolecular assembly and self-organization processes. The presence of both ethoxy and methoxy (B1213986) groups can influence the polymer's solubility and its interactions with different solvents and surfaces.

In selective solvents, amphiphilic block copolymers containing poly(this compound) can self-assemble into a variety of morphologies, including spherical micelles, cylindrical micelles, and vesicles. The specific morphology can be controlled by factors such as the block copolymer composition, the concentration of the polymer solution, and the nature of the solvent.

Furthermore, the ability of the ether groups in the poly(vinyl formal) backbone to form hydrogen bonds with suitable donor molecules allows for the formation of supramolecular complexes. This can lead to the development of responsive materials that change their properties in response to external stimuli such as temperature or pH.

Surface Modification and Interfacial Chemistry of Poly(vinyl formal) Materials

The surface properties of materials are critical for many applications, and the surface of poly(vinyl formal) derived from this compound can be modified to tailor its interfacial chemistry. The presence of ether functionalities on the polymer backbone provides handles for surface modification through various chemical reactions.

For example, the surface of a poly(vinyl formal) film can be functionalized by grafting other polymer chains or small molecules onto the surface. This can be achieved through techniques such as "grafting to" or "grafting from" polymerization. Surface modification can be used to alter the wettability, adhesion, and biocompatibility of the material.

The interfacial behavior of these modified poly(vinyl formal) materials has been studied to understand how the surface chemistry affects their interactions with other materials and with biological systems. For instance, modifying the surface with biocompatible polymers like poly(ethylene glycol) can reduce protein adsorption and improve the material's performance in biomedical applications.

Applications of Ethenoxymethoxyethene Derived Materials in Advanced Chemical Systems

Precursors for Specialized Polymer Synthesis

Functional vinyl ethers serve as crucial precursors in the synthesis of specialized polymers due to their ability to undergo controlled polymerization, particularly cationic polymerization. researchgate.net The development of controlled/living polymerization techniques for vinyl ethers has enabled the design of novel polymer architectures with specific functionalities and for targeted applications. researchgate.net

Recent advancements in this field have focused on optimizing initiating systems to achieve better control over the molecular mass and structure of the resulting poly(vinyl ethers). researchgate.netacs.org For instance, researchers have developed photocatalysts for cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of vinyl ethers like isobutyl vinyl ether (iBVE), n-butyl vinyl ether (nBVE), and ethyl vinyl ether (EVE), allowing for temporal control over the polymerization process using light. acs.org

The synthesis of functional vinyl ethers can be achieved through methods like palladium-catalyzed transetherification, which allows for the creation of a variety of vinyl ether monomers bearing diverse functional groups from different alcohols. academie-sciences.fr This versatility allows for the production of polymers with tailored properties, such as hydroxyl or carboxyl groups in the pendant units. researchgate.net

Table 1: Examples of Functional Vinyl Ethers in Polymer Synthesis

| Functional Vinyl Ether | Polymerization Method | Key Features of Resulting Polymer | Reference |

|---|---|---|---|

| Isobutyl vinyl ether (iBVE) | Cationic RAFT Polymerization | Controlled molecular weight and structure | acs.org |

| Ethyl vinyl ether (EVE) | Cationic RAFT Polymerization | Light-controlled chain propagation | acs.org |

| Vinyl ethers with oxirane groups | Copolymerization with CTFE | Well-defined alternating copolymers | researchgate.net |

Components in Polymer Blends and Composites

Poly(vinyl ethers) are valuable components in polymer blends and composites, often used to modify the properties of other polymers. For instance, they can be formulated with cellulose (B213188) nitrate, chlorinated binders, and styrene (B11656) copolymers for various coating applications. google.com The inclusion of vinyl ether-based oligomers is particularly important in controlling shrinkage and enhancing crosslinking efficiency during photopolymerization processes. google.com

In the realm of photorefractive polymer composites, alkoxy ring-substituted cyano-phenyl-propenoates, which are structurally related to functionalized ethenes, have been utilized. tandfonline.com Furthermore, the copolymerization of novel trisubstituted ethylenes with commercial monomers like styrene demonstrates the potential for creating new functionalized commercial polymers. tandfonline.comchemrxiv.org

Development of Functional Materials for Specific Chemical Environments

The ability to introduce a wide range of functional groups into vinyl ether monomers is key to developing materials tailored for specific chemical environments. academie-sciences.frnih.gov For example, vinyl ether-functionalized polycarbonates can be modified post-polymerization through chemistries like acetalization, thio-acetalization, and thiol-ene reactions. nih.gov This allows for the creation of materials with tunable properties, such as pH-responsive systems. nih.gov

Amphiphilic block copolymers containing poly(vinyl ether) segments can self-assemble in water to form nanostructures. nih.gov The cleavage of acetal (B89532) linkages within these structures can be triggered by acidic conditions, indicating their potential as biologically non-hazardous materials with pH-responsive activity. nih.gov The development of functional copolymers with pendant hydroxyl or carboxyl groups is another active area of research. researchgate.net

Role in Innovative Coating Technologies

Vinyl ether-derived materials are integral to innovative coating technologies, especially in radiation-curable formulations. google.comnih.gov Vinyl ether functional oligomers are crucial for providing essential film-forming, adhesive, and flexibility properties in coatings for metal foil, plastics, paper, and other substrates. google.com

The versatility of these oligomers allows them to be photopolymerized through cationic mechanisms upon the addition of a cationic photoinitiator and exposure to UV radiation. google.com This rapid curing process is highly advantageous in industrial coating applications. Moreover, amine-modified polyether acrylates are used in energy-curable coating formulations for substrates like wood, paper, and plastic, often to enhance the reactivity of the formulation. basf.com

Utilization in Energy-Curable Resin Formulations

Energy-curable resins, which are cured by ultraviolet (UV) or electron beam (EB) radiation, represent a significant application for vinyl ether derivatives and other reactive oligomers. basf.comallnex.com These resins are used across various industries, including printing, adhesives, and industrial coatings. basf.com

The formulations often consist of a blend of oligomers and reactive diluents. For example, polyether acrylates and unsaturated polyester (B1180765) resins are common components. basf.com Amine-modified polyether acrylates are particularly noted for their high reactivity, which can accelerate the curing process. basf.com The development of these resins is driven by the need for sustainable solutions with reduced energy consumption and the use of bio-preferred and recycled materials. allnex.com

Table 2: Components in Energy-Curable Resin Formulations

| Resin Type | Key Properties and Applications | Reference |

|---|---|---|

| Amine-modified polyether acrylate | High reactivity; used to increase the reactivity of formulations for coatings on wood, paper, and plastic. | basf.com |

| Unsaturated polyester resin | Results in hard, sandable, and scratch-resistant films; used for wood coatings. | basf.com |

| Polyether acrylate | Good scratch resistance; used in UV or EB curable coatings for wood and plastic. | basf.com |

Computational and Theoretical Chemistry Approaches to Ethenoxymethoxyethene

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system to provide information about its electronic structure, geometry, and various spectroscopic properties.

For ethenoxymethoxyethene, ab initio and density functional theory (DFT) methods can be employed to optimize its molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. Different isomers and conformers of this compound can be investigated to determine their relative stabilities.

The electronic properties of this compound, such as the distribution of electron density, dipole moment, and polarizability, are also accessible through quantum mechanical calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important as they provide insights into the molecule's reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic absorption properties and kinetic stability.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -344.567 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 1.85 | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -6.23 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | 1.45 | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and would be derived from specific quantum chemical calculations.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying reactants, products, intermediates, and transition states, it is possible to elucidate detailed reaction mechanisms.

Transition state theory is a cornerstone of these investigations. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating the geometry of the transition state and calculating its energy are crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. github.io Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find these transition state structures. ucsb.edu

For reactions involving this compound, such as its hydrolysis, oxidation, or polymerization, computational methods can predict the most likely pathways. Intrinsic reaction coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. youtube.com

For this compound, MD simulations can be used to study its conformational landscape. libretexts.org By simulating the molecule's motion, it is possible to observe rotations around single bonds and identify the most populated conformations at a given temperature. libretexts.org This is particularly important for understanding the flexibility of the molecule and how its shape influences its properties and interactions.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound molecules in the liquid phase or in solution. researchgate.netrsc.org These simulations can reveal information about radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and the nature of non-covalent interactions such as van der Waals forces and hydrogen bonding (if applicable). nih.gov

Force Field Development and Parameterization for this compound Polymers

Molecular dynamics simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. For new molecules like this compound and its potential polymers, existing force fields may not be adequate.

The development of a specific force field for this compound-based polymers would involve a process of parameterization. This typically involves fitting the force field parameters to high-level quantum mechanical calculations or experimental data. For instance, torsional parameters, which govern the energy barriers for rotation around chemical bonds, can be derived by fitting to the rotational energy profiles calculated using quantum mechanics. durham.ac.ukresearchgate.net

A well-parameterized force field is crucial for accurately simulating the properties of polymers derived from this compound, such as their chain dynamics, glass transition temperature, and mechanical properties. The development of such force fields often focuses on accurately reproducing the conformational behavior of small model compounds that represent the monomeric units of the polymer. durham.ac.ukresearchgate.net

Table 2: Exemplary Force Field Parameters for this compound Fragments

| Dihedral Angle | V1 (kcal/mol) | V2 (kcal/mol) | V3 (kcal/mol) | Phase (degrees) |

|---|---|---|---|---|

| C-O-C-C | 0.25 | -0.10 | 0.80 | 180 |

Note: This table presents a simplified, hypothetical set of torsional parameters that would need to be determined through rigorous parameterization procedures.

Computational Design of Novel this compound-Based Materials

Computational chemistry plays a significant role in the in silico design of new materials with desired properties. nih.govmoldesignx.com By leveraging the understanding gained from quantum mechanical and molecular dynamics studies of this compound, it is possible to computationally design and screen novel materials based on this chemical building block.

For example, computational methods can be used to predict the properties of copolymers incorporating this compound units. By systematically varying the comonomer composition and sequence, it is possible to explore a vast chemical space and identify candidate materials with optimized properties, such as improved thermal stability, specific solubility characteristics, or enhanced mechanical strength. Density functional theory calculations can be employed to investigate the electronic and optical properties of these designed materials, guiding the development of new functional polymers. rsc.org

This computational pre-screening can significantly accelerate the materials discovery process by prioritizing the most promising candidates for experimental synthesis and characterization, thereby reducing the time and cost associated with trial-and-error approaches. youtube.com

Future Research Directions and Emerging Trends in Ethenoxymethoxyethene Chemistry

Development of Sustainable and Green Synthetic Pathways

Currently, defined and optimized synthetic routes for Ethenoxymethoxyethene are not well-documented in publicly available research. A primary focus for future work will be the establishment of sustainable and green synthetic methodologies. This would involve exploring atom-economical reactions, the use of renewable starting materials, and the selection of environmentally benign solvents and catalysts. The principles of green chemistry, such as waste reduction and energy efficiency, will be paramount in developing a viable and responsible synthesis for this compound.

Exploration of this compound in Catalysis and Organometallic Chemistry

The potential role of this compound in catalysis and organometallic chemistry is an entirely unexplored domain. The presence of ether and alkene functionalities suggests that it could serve as a ligand for various metal centers. Future research could investigate the coordination chemistry of this compound with transition metals, potentially leading to the development of novel catalysts for a range of organic transformations. Its electronic and steric properties as a ligand would need to be systematically studied to understand its influence on catalytic activity and selectivity.

Integration into Advanced Functional Material Systems

While some search results allude to polymeric materials containing similar structural motifs, the integration of the discrete this compound molecule into advanced functional materials is a field yet to be explored. Research could focus on its use as a monomer or a cross-linking agent in polymerization reactions to create novel polymers with tailored properties. Its unique combination of functional groups might impart specific thermal, optical, or mechanical characteristics to the resulting materials, opening up possibilities for applications in areas such as coatings, adhesives, or specialty polymers.

Methodological Advancements in Characterization and Analysis

A crucial first step in any future research on this compound will be the development of robust analytical methods for its characterization. This will involve the use of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to definitively confirm its structure and purity. Furthermore, advanced analytical techniques could be employed to study its physical and chemical properties in detail. For instance, powder diffraction patterns could provide structural information for solid-state samples.

Interdisciplinary Research Synergies Involving this compound

The potential applications of this compound could extend across multiple scientific disciplines. Collaborative research efforts will be essential to fully explore its utility. For example, its structure might be of interest to computational chemists for theoretical studies of its electronic properties and reactivity. Materials scientists could investigate its incorporation into novel composites, and its potential as a building block in organic synthesis could be of interest to medicinal chemists. The synergistic interplay between different fields will be crucial in unlocking the full potential of this understudied molecule.

Q & A

Q. What are the standard methods for synthesizing ethenoxymethoxyethene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves etherification of ethylene derivatives with methoxyethoxy groups under controlled conditions. Purification via fractional distillation or column chromatography is recommended. Validate purity using gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight (102.1317 g/mol) and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should resolve structural features, such as the vinyl ether moiety and methoxy group. Cross-reference spectral data with NIST Chemistry WebBook entries for consistency .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Note that NIST IR data for this compound lacks molar absorptivity values, requiring calibration with synthetic standards .

- NMR : ¹H NMR should show signals for the vinyl protons (δ 4.0–5.5 ppm) and methoxy group (δ 3.3–3.7 ppm). ¹³C NMR confirms the ether linkage (δ 60–70 ppm) .

- MS : Electron ionization (EI-MS) should yield a molecular ion peak at m/z 102, with fragmentation patterns aligning with the vinyl ether structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use NIOSH/MSHA-certified respirators to avoid inhalation and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .

- Conduct reactions in fume hoods with spill containment measures. Store in airtight containers away from oxidizers, as vinyl ethers are prone to peroxidation .

Advanced Research Questions

Q. How can computational chemistry models predict this compound’s reactivity in novel reaction systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy of reactions) and identify transition states. Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) to model the electron-rich vinyl ether’s susceptibility to electrophilic attack. Validate predictions experimentally via kinetic studies and compare with thermochemistry data from NIST .

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound?

- Methodological Answer :

- Data Verification : Replicate measurements using calibrated instruments (e.g., differential scanning calorimetry for enthalpy changes).

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1°C in melting point measurements) and environmental factors (e.g., humidity) .

- Comparative Studies : Cross-reference data with structurally analogous compounds (e.g., ethoxyethene) to identify outliers .

Q. How should researchers design experiments to investigate this compound’s stability under varying pH conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 2–12) and monitor degradation via high-performance liquid chromatography (HPLC) at timed intervals.

- Use Arrhenius plots to extrapolate shelf-life under storage conditions. Include controls (e.g., inert atmosphere vs. ambient oxygen) to isolate degradation pathways .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing this compound’s reaction kinetics?

- Methodological Answer : Apply non-linear regression to fit kinetic data to rate laws (e.g., pseudo-first-order models). Report confidence intervals and use ANOVA to compare catalytic vs. non-catalytic conditions. Raw data should be archived in appendices, with processed results visualized via Arrhenius or Eyring plots .

Table: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.1317 g/mol | |

| CAS Registry Number | 1663-35-0 | |

| Boiling Point | Not reported; estimate via GC | |

| IR Spectral Peaks | ~1100 cm⁻¹ (C-O-C) |

Ethical and Literature Review Considerations

Q. How can researchers ensure ethical rigor when publishing studies on this compound?

Q. What strategies improve the efficiency of literature reviews for this compound-related studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.